Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate
CAS No.:
Cat. No.: VC15823716
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2S |
|---|---|
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | ethyl 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3 |
| Standard InChI Key | LKOYZNUTTABBJV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC=CC(=C2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate features a planar thiazole core (a five-membered ring containing sulfur and nitrogen) linked to an m-tolyl group (3-methylphenyl) and an ethyl acetate side chain. The IUPAC name, ethyl 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate, reflects its substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.34 g/mol |
| SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC=CC(=C2)C |
| InChIKey | LKOYZNUTTABBJV-UHFFFAOYSA-N |
The ethyl ester group enhances solubility in organic solvents, while the m-tolyl substituent contributes to hydrophobic interactions in biological systems .
Spectroscopic Characterization
Although direct spectral data for this compound are sparse, related thiazole-acetate derivatives provide insights. For example, ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride (PubChem CID 57416902) exhibits:
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-NMR: A singlet at δ 4.35 ppm for the acetate CH, a thiazole CH signal at δ 6.40 ppm, and aromatic protons at δ 7.15–7.63 ppm .
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MS (EI): A molecular ion peak at m/z 380 [M] .
These patterns suggest analogous signals for Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate, with additional peaks corresponding to the m-tolyl methyl group (δ ~2.35 ppm) .
Synthesis Methodologies
General Approaches
Thiazole synthesis typically employs condensation reactions between α-halocarbonyl compounds and thioamides or multicomponent reactions (MCRs). For Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate, plausible routes include:
Condensation with Thioamides
Reacting ethyl 2-chloroacetate with a preformed m-tolylthioamide generates the thiazole ring. For example:
This method mirrors the synthesis of 5-arylazothiazoles reported in PMC .
Multicomponent Reactions (MCRs)
A one-pot MCR using m-tolualdehyde, ethyl glyoxylate, and thiourea in the presence of a catalyst (e.g., iodine) could yield the target compound. Similar strategies have produced 4-phenylthiazole derivatives with yields exceeding 70% .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring the m-tolyl group attaches at position 2 of the thiazole.
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Purification: Separating byproducts due to the ethyl ester’s polarity.
A study on thiophene-thiazole hybrids achieved regiocontrol using DMF/KOH, suggesting adaptable conditions .
Physicochemical and Pharmacological Profiles
Solubility and Stability
The compound is lipophilic (logP ≈ 3.2 predicted), favoring dissolution in dichloromethane or DMSO. Hydrolysis of the ester group in aqueous media limits its stability, necessitating storage at –20°C .
Biological Activity
While direct assays are unavailable, structurally similar thiazoles exhibit:
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Antimicrobial Effects: Thiazoles with electron-withdrawing groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .
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Anticancer Potential: Analogues like ethyl 2-(2-aminothiazol-4-yl)acetate inhibit HeLa cells (IC = 12 µM) via tubulin disruption .
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Anti-inflammatory Action: Thiazole-acetates reduce COX-2 expression by 40–60% in murine models.
Comparative Analysis with Analogues
The ethyl ester in Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate enhances metabolic stability compared to aldehyde-bearing analogs, making it more suitable for drug development.
Applications and Future Directions
Current Uses
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Medicinal Chemistry: A precursor for anti-inflammatory and anticancer agents.
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Materials Science: Thiazole’s electron-deficient ring aids in designing organic semiconductors.
Research Gaps
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Pharmacokinetics: No data on absorption, distribution, or toxicity.
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Synthetic Scalability: Limited reports on gram-scale production.
Recommended Studies
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Structure-Activity Relationships (SAR): Modifying the m-tolyl or ester groups to enhance potency.
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In Vivo Testing: Evaluating efficacy in animal models of inflammation or cancer.
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